N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound that contains several functional groups, including a cyanopyridine group, a piperidine ring, and a cinnamamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the cinnamamide group could be introduced through an amide coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyanopyridine group might undergo nucleophilic substitution reactions, while the amide group in the cinnamamide portion could participate in condensation reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Synthesis and Druglikeness Property : Cinnamamides, including the compound , are recognized for their broad biological activities. The synthesis of derivatives containing a heterocyclic moiety, such as "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide", aims at enhancing their antimicrobial properties. The druglikeness properties of these compounds are assessed to guide the selection for antimicrobial testing, highlighting the importance of synthesis strategies in developing new therapeutic agents (Borul & Agarkar, 2020).
- Crystal Structure and Anticonvulsant Activity : The crystal structure analysis of cinnamamide derivatives offers insights into their potential anticonvulsant activities. Such studies suggest that specific structural features of cinnamamide compounds, including "this compound", may contribute to their efficacy in treating seizures. The identification of beneficial structural fragments supports the ongoing search for effective anticonvulsant agents (Żesławska et al., 2017).
Biological Activities
- Neuroprotective and Anti-ischemic Activities : Research into cinnamide derivatives has demonstrated their effectiveness in combating neurotoxicity induced by glutamine in PC12 cells. Certain derivatives exhibit protective effects on cerebral infarction, suggesting their potential application in treating neurological disorders (Zhong et al., 2018).
- Antitubercular Evaluation : The exploration of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives for antitubercular activity has yielded compounds with significant efficacy against Mycobacterium tuberculosis. These findings underscore the therapeutic potential of cinnamamide derivatives in addressing tuberculosis and possibly other bacterial infections (Patel & Telvekar, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-15-19-7-4-12-23-21(19)25-13-10-18(11-14-25)16-24-20(26)9-8-17-5-2-1-3-6-17/h1-9,12,18H,10-11,13-14,16H2,(H,24,26)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKUYICHMROJOX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.